molecular formula C6H7NO3 B2725808 Methyl 3-methylisoxazole-4-carboxylate CAS No. 92234-50-9

Methyl 3-methylisoxazole-4-carboxylate

Cat. No.: B2725808
CAS No.: 92234-50-9
M. Wt: 141.126
InChI Key: QLWCWMCZEGJNQO-UHFFFAOYSA-N
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Description

Methyl 3-methylisoxazole-4-carboxylate (CAS 92234-50-9) is a valuable chemical building block and synthetic intermediate in organic chemistry and drug discovery. With the molecular formula C₆H₇NO₃ and a molecular weight of 141.13 g/mol , this ester is a precursor to 3-methylisoxazole-4-carboxylic acid, a scaffold of significant interest in medicinal chemistry . This compound serves as a crucial intermediate for the synthesis of a wide range of pharmacologically active molecules. Research highlights its utility in creating isoxazole–carboxamide derivatives that function as potent modulators of ionotropic glutamate receptors, specifically AMPA receptors, which are key targets in the development of novel non-opioid therapies for chronic pain . Furthermore, structurally similar isoxazole-containing amino acids are actively investigated for their incorporation into α/β-mixed peptides, which show great promise as stable peptidomimetics for therapeutic applications . The methyl ester group provides a reactive handle for further synthetic manipulation, making it a versatile starting material for amide formation and other transformations aimed at developing new bioactive compounds with potential anticancer, anti-inflammatory, and antibacterial activities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions, as it may cause skin and eye irritation and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-5(3-10-7-4)6(8)9-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWCWMCZEGJNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for Methyl 3 Methylisoxazole 4 Carboxylate

Classical Synthetic Pathways for Isoxazole (B147169) Ring Construction Relevant to Methyl 3-methylisoxazole-4-carboxylate

The foundational methods for synthesizing the isoxazole scaffold, pertinent to this compound, primarily rely on cycloaddition and condensation strategies. These well-established routes offer reliable access to the isoxazole core structure.

Cycloaddition Reactions in Isoxazole Annulation

The most prominent and widely utilized method for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction. rsc.orgresearchgate.net This reaction typically involves the [3+2] cycloaddition of a nitrile oxide, serving as the 1,3-dipole, with an alkyne or an alkene, acting as the dipolarophile. rsc.org For the synthesis of a 3,4-disubstituted isoxazole like this compound, the regioselectivity of this cycloaddition is a critical consideration. mdpi.com

Intramolecular nitrile oxide cycloaddition (INOC) presents a powerful strategy for constructing complex, fused isoxazole systems, as it simultaneously forms two rings. mdpi.com While conventional 1,3-dipolar cycloadditions often yield 3,5-disubstituted isoxazoles due to steric and electronic factors, constraining the nitrile oxide and dipolarophile within the same molecule can direct the reaction to form the less common 3,4-substitution pattern. mdpi.com

The generation of the nitrile oxide intermediate is a key step and can be achieved in situ from various precursors, such as aldoximes, through oxidation. mdpi.comnanobioletters.com For instance, stirring an aldoxime in a biphasic mixture of bleach and an organic solvent like dichloromethane (B109758) can cleanly generate the nitrile oxide for subsequent cycloaddition. mdpi.com

Table 1: Examples of Cycloaddition Reactions in Isoxazole Synthesis

Dipole PrecursorDipolarophileReaction TypeKey Features
AldoximeAlkyneIntermolecular 1,3-Dipolar CycloadditionWidely used, regioselectivity can be an issue. rsc.org
AldoximeAlkeneIntermolecular 1,3-Dipolar CycloadditionForms isoxazolines, which can be oxidized to isoxazoles. researchgate.net
N-propargylbenzimidazole oxime(Internal alkyne)Intramolecular Nitrile Oxide Cycloaddition (INOC)Forms tetracyclic fused isoxazoles with 3,4-substitution. mdpi.com
Primary Nitro CompoundsAlkynesBase-catalyzed 1,3-Dipolar CycloadditionNitro compound is a precursor to the nitrile oxide. nih.gov

Condensation and Cyclization Reactions Utilizing Specific Precursors

An alternative classical approach to the isoxazole ring involves the condensation of a three-carbon component with hydroxylamine (B1172632) or its derivatives. researchgate.net This method is particularly relevant for the synthesis of isoxazole-4-carboxylates. A common strategy involves the reaction of β-ketoesters, such as methyl acetoacetate, with hydroxamoyl chlorides in the presence of a base like triethylamine. This pathway directly provides access to alkyl 3,5-disubstituted-isoxazole-4-carboxylates.

The Claisen isoxazole synthesis is another historical yet relevant condensation method. It involves the reaction of β-keto esters with hydroxylamine. youtube.com The precise pH control during the reaction work-up is crucial as it can dictate the formation of different isomeric products, such as isoxazolin-5-ones or 3-hydroxyisoxazoles. youtube.com

Furthermore, primary nitro compounds can condense with various carbonyl compounds to yield isoxazole derivatives. For example, the reaction of primary nitro compounds with 3-oxetanone (B52913) can produce 3-substituted isoxazole-4-carbaldehydes. nih.gov Similarly, base-catalyzed condensation of nitroacetic esters with dipolarophiles offers an efficient route to 3,5-disubstituted isoxazoles. nih.gov

A specific patented process describes the preparation of alkyl 3,5-disubstituted-isoxazole-4-carboxylates by condensing a hydroxamoyl chloride with an alkyl acylacetate (like methyl acetoacetate) in the presence of a trialkylamine. The yield of this process can be improved by adding an inert dehydrating agent. google.com

Advanced and Sustainable Synthetic Protocols for this compound Derivatives

Modern synthetic chemistry has seen a shift towards more efficient, selective, and environmentally benign methodologies. The synthesis of isoxazoles has benefited significantly from the development of advanced catalytic systems.

Catalytic Strategies in Isoxazole Ring Formation

Catalysis offers numerous advantages in isoxazole synthesis, including milder reaction conditions, higher yields, improved regioselectivity, and the potential for asymmetric synthesis. researchgate.netrsc.org Both transition-metal and organocatalytic approaches have been successfully applied.

Transition metals have proven to be pivotal in both the construction and functionalization of the isoxazole ring. researchgate.netrsc.org

Copper Catalysis: Copper(I)-catalyzed [3+2] cycloaddition of alkynes with in situ generated nitrile oxides is a highly reliable and regioselective method for preparing 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org Copper catalysts can also mediate the intramolecular cyclization of propynone oximes. thieme-connect.com A one-pot oxidation of propargylamines followed by a CuCl-mediated cyclization provides a route to isoxazoles with broad functional group compatibility. organic-chemistry.orgthieme-connect.com

Palladium Catalysis: Palladium catalysts are instrumental in Sonogashira coupling reactions. A one-pot, three-component reaction involving the Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition with in situ generated nitrile oxides, furnishes isoxazoles in good yields. rsc.org

Gold Catalysis: Gold chlorides have been shown to catalyze the cycloisomerization of α,β-acetylenic oximes, leading to substituted isoxazoles under mild conditions. organic-chemistry.org

Rhodium Catalysis: Rhodium(III) has been used for the directed C-H alkynylation of isoxazoles, demonstrating the utility of transition metals in post-synthesis functionalization. researchgate.net

Table 2: Overview of Transition-Metal-Catalyzed Isoxazole Syntheses

Metal CatalystReaction TypeSubstratesKey Advantage
Copper(I)[3+2] CycloadditionTerminal acetylenes, Nitrile oxidesHigh regioselectivity for 3,5-disubstitution. nih.govorganic-chemistry.org
Copper(I) chlorideIntramolecular CyclizationPropargylamine-derived oximesWide functional group tolerance. organic-chemistry.org
Palladium(0)Sonogashira Coupling / CycloadditionAcid chlorides, Terminal alkynes, Hydroximinoyl chloridesOne-pot, three-component synthesis. rsc.org
Gold(III) chlorideCycloisomerizationα,β-Acetylenic oximesMild reaction conditions. organic-chemistry.org

The development of metal-free and organocatalytic methods aligns with the principles of green chemistry, avoiding the cost, toxicity, and waste associated with metal catalysts. rsc.org

Base Catalysis: Simple organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze the condensation of primary activated nitro compounds with alkynes to form isoxazoles. nih.gov Similarly, N-methylpiperidine has been used in copper/base catalytic systems for the cycloaddition-condensation of primary nitro compounds with electron-deficient olefins. unifi.it

Hypervalent Iodine Catalysis: Hypervalent iodine(III) species can efficiently catalyze the intramolecular oxidative cycloaddition of alkyne-tethered aldoximes to give polycyclic isoxazole derivatives in high yields. mdpi.com This method proceeds via the in situ generation of a nitrile oxide intermediate. mdpi.com

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have been employed as organocatalysts in the enantioselective addition of 5-aminoisoxazoles to β,γ-alkynyl-α-ketimino esters. rsc.org This approach allows for the synthesis of chiral quaternary α-isoxazole-α-alkynyl amino acid derivatives with high enantioselectivity. rsc.orgresearchgate.net

Enamine Catalysis: Enamine-triggered [3+2]-cycloaddition reactions between aldehydes and N-hydroximidoyl chlorides, in the presence of triethylamine, produce 4,5-dihydroisoxazoles. Subsequent oxidation of these intermediates provides a metal-free route to 3,4-disubstituted isoxazoles. organic-chemistry.org

These diverse synthetic methodologies provide a robust toolkit for chemists to construct the this compound scaffold and its derivatives, enabling further exploration of their chemical and biological properties.

Green Chemistry Principles and Environmentally Benign Syntheses

The integration of green chemistry principles into the synthesis of isoxazole scaffolds aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes. jddhs.com Researchers have explored various eco-friendly protocols that offer significant advantages over traditional methods, which often rely on volatile organic compounds and harsh reaction conditions.

A notable green approach involves the use of alternative, benign solvent systems. Water, being non-toxic, non-flammable, and abundant, serves as an ideal medium for certain isoxazole syntheses. researchgate.net For instance, the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, a related isoxazole core, has been successfully achieved using tartaric acid as a catalyst in an aqueous medium at room temperature. researchgate.net This method not only avoids hazardous organic solvents but also simplifies the work-up procedure.

Another key aspect of green synthesis is the use of eco-friendly and reusable catalysts. An innovative method for producing 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones utilizes a catalyst derived from agro-waste in a glycerol (B35011) medium. nih.gov This approach highlights the principle of using renewable feedstocks and results in high yields (86–92%) while avoiding hazardous materials. nih.gov Such methods demonstrate a commitment to sustainability by transforming waste into a valuable resource. jddhs.comnih.gov Multicomponent reactions (MCRs) are also central to green synthetic strategies, as they enhance atom economy and process efficiency by combining multiple reactants in a single step. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Methods for Isoxazole Derivatives
ParameterTraditional Method ExampleGreen Method ExampleAdvantage of Green Method
SolventXylene, EthanolWater, Glycerol researchgate.netnih.govReduced VOC emissions, non-toxic, non-flammable. jddhs.com
CatalystMesolite, Sodium Silicate nih.govTartaric Acid, Agro-waste based catalyst researchgate.netnih.govInexpensive, benign, derived from renewable sources. nih.gov
TemperatureReflux, 40-80°C nih.govbeilstein-journals.orgRoom Temperature to 60°C researchgate.netnih.govLower energy consumption. jddhs.com
Reaction TypeStep-wise condensationOne-pot, three-component reaction researchgate.netnih.govImproved atom economy, reduced waste, simplified process. nih.gov

Flow Chemistry and Continuous Manufacturing Innovations

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing in chemical synthesis. scitube.io This technology offers significant improvements in safety, efficiency, and scalability for the production of active pharmaceutical ingredients (APIs) and their intermediates, including isoxazole scaffolds. scitube.ionih.gov By conducting reactions in a continuous stream through a network of tubes and reactors, flow chemistry allows for precise control over parameters like temperature, pressure, and reaction time, leading to higher yields and purer products. researchgate.net

A key advantage of continuous flow systems is the enhanced safety profile, particularly when dealing with hazardous reagents or unstable intermediates. nih.gov The small reactor volumes minimize the amount of high-energy material present at any given time, drastically reducing the risk of thermal runaway reactions. scitube.io This is particularly relevant in isoxazole synthesis, which can involve the in-situ generation of potentially unstable intermediates like nitrile oxides or chloroximes. researchgate.net

Table 2: Example of a Multi-Step Flow Synthesis for Trisubstituted Isoxazoles researchgate.net
StepTransformationKey ReagentsTypical ConditionsAdvantage in Flow
1OximationAldehyde, HydroxylamineElevated temperature, short residence timeRapid, controlled conversion.
2ChlorinationOxime, N-Chlorosuccinimide (NCS) or in-situ Cl2Room temperature, short residence timeSafe handling of chlorinating agents and unstable chloroxime intermediate.
3[3+2] CycloadditionChloroxime, Enamine, BaseRoom temperatureEfficient trapping of the in-situ generated nitrile oxide intermediate.

Chemo- and Regioselectivity in the Synthesis of this compound Scaffolds

One of the most common methods, the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. This reaction is notorious for often producing a mixture of regioisomers. nih.gov However, significant progress has been made in controlling the regiochemical outcome. Methodologies have been developed where selectivity is dictated by careful manipulation of the reaction conditions. For example, in the reaction of β-enamino diketones with hydroxylamine, the regioselectivity can be controlled by the choice of solvent, the use of additives like pyridine, or the presence of a Lewis acid carbonyl activator such as BF₃. nih.govrsc.org These variations allow for the selective synthesis of 3,4-disubstituted, 4,5-disubstituted, or 3,4,5-trisubstituted isoxazoles. nih.gov

Another powerful route to isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. rsc.orgnih.gov For the synthesis of a 3,4-disubstituted isoxazole like this compound, this would typically involve the reaction of acetonitrile (B52724) oxide with a methyl propiolate derivative. The inherent polarity of the reactants generally directs the regiochemistry, but variations can occur.

In an industrial context, minimizing isomeric impurities is critical. A process for preparing 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, a derivative of the target scaffold, specifically highlights process controls that reduce the formation of the isomeric impurity ethyl-3-methylisoxazole-4-carboxylate to as low as 0.1%. google.com This demonstrates that achieving high regioselectivity is a crucial aspect of developing commercially viable synthetic routes. Similarly, a patented method describes a high-regioselectivity synthesis of 3-substituted-4-isoxazole carboxylic acids by controlling the cyclization and subsequent functionalization steps to avoid isomer formation. google.com

Table 3: Factors Influencing Regioselectivity in Isoxazole Synthesis nih.gov
MethodKey ReactantsFactor for RegiocontrolOutcome
Cyclocondensationβ-enamino diketone + HydroxylamineSolvent (e.g., Ethanol vs. Dioxane)Alters the preferred site of initial nucleophilic attack.
Cyclocondensationβ-enamino diketone + HydroxylamineAdditive (e.g., Pyridine)Can influence the reactivity of hydroxylamine and intermediates.
Cyclocondensationβ-enamino diketone + HydroxylamineLewis Acid (e.g., BF₃)Activates a specific carbonyl group towards nucleophilic attack.
Cyclocondensationβ-enamino diketone + HydroxylamineSubstrate StructureSteric and electronic properties of substituents direct the reaction pathway.

Chemical Reactivity, Derivatization, and Mechanistic Investigations of Methyl 3 Methylisoxazole 4 Carboxylate

Reactivity of the Isoxazole (B147169) Nucleus in Methyl 3-methylisoxazole-4-carboxylate

The reactivity of the isoxazole ring is dictated by its electronic structure, characterized by an electron-rich nature due to the presence of oxygen and nitrogen heteroatoms. However, the precise nature of its reactivity towards electrophiles and nucleophiles is influenced by the substituents attached to the ring. The weak N-O bond is a key feature, predisposing the ring to cleavage and rearrangement under various conditions.

Electrophilic and Nucleophilic Processes on the Ring System

The isoxazole ring can undergo substitution reactions, although its reactivity is nuanced. Direct electrophilic aromatic substitution on the isoxazole ring is generally challenging due to the deactivating effect of the nitrogen atom. However, modern catalytic methods have enabled functionalization at the C4 and C5 positions.

Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the arylation of isoxazoles. For instance, ethyl isoxazole-3-carboxylate, a closely related analogue, can undergo double C-H bond arylation at the unsubstituted C4 and C5 positions when reacted with aryl bromides in the presence of a palladium catalyst. researchgate.net This methodology provides a direct route to C4,C5-diarylated isoxazoles, tolerating a variety of functional groups on the aryl bromide. researchgate.net In other cases, iodination of 3,5-disubstituted isoxazoles has been achieved at the C4 position using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA), demonstrating that electrophilic substitution is possible under specific conditions. nih.gov

Direct nucleophilic attack on the carbon atoms of the isoxazole ring is uncommon unless the ring is activated by strong electron-withdrawing groups or quaternization of the nitrogen atom. acs.org More frequently, nucleophilic reactions occur at electrophilic centers on substituents attached to the ring. Research on dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate has shown that thiolate nucleophiles chemoselectively attack the C3 chloromethyl group, leaving the two ester functionalities at C4 and C5 untouched. nih.gov This highlights a common strategy where the isoxazole ring directs the reactivity of its appendages.

Reaction TypePositionReagents/ConditionsProduct TypeRef
C-H Arylation C4 & C5Aryl bromide, Pd catalystC4,C5-Diarylisoxazole researchgate.net
Iodination C4N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA)4-Iodoisoxazole nih.gov
Nucleophilic Substitution C3-substituentThiophenol, Triethylamine, DMF3-(Arylthiomethyl)isoxazole nih.gov

Ring Transformations and Rearrangement Reactions

The inherent strain and weak N-O bond of the isoxazole nucleus make it susceptible to ring-opening and rearrangement reactions, which are valuable for synthesizing other heterocyclic systems.

One of the most significant transformations is the reductive ring opening to form an enaminone intermediate. This reaction can be mediated by various reducing agents. For example, isoxazoles can undergo reductive ring opening when treated with molybdenum hexacarbonyl [Mo(CO)₆] in aqueous acetonitrile (B52724). nih.gov The resulting enamine can then undergo intramolecular cyclization. In the case of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, this Mo(CO)₆-mediated reaction leads to a ring expansion, yielding methyl 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov While other reducing systems like NaBH₄/NiSO₄·7H₂O or catalytic hydrogenation (H₂/Raney Ni) are known to open the isoxazole ring, the Mo(CO)₆ system is particularly effective for this specific transformation into pyridones. nih.gov

Photochemical rearrangement is another characteristic reaction of isoxazoles. Upon UV irradiation, the weak N-O bond can cleave, leading to intermediates like acyl azirines, which can then rearrange to form oxazoles. This transformation provides an atom-efficient method for converting isoxazoles into their oxazole (B20620) isomers.

Reaction TypeReagents/ConditionsKey IntermediateFinal ProductRef
Reductive Ring Opening/Expansion Mo(CO)₆, H₂O, MeCNEnamine4-Oxo-1,4-dihydropyridine nih.gov
Reductive Ring Opening H₂ / Raney NiEnaminoneβ-ketonitrile or other products nih.gov
Photochemical Rearrangement UV light (200–330 nm)Acyl azirineOxazole

Transformations Involving the Ester Functionality of this compound

The methyl ester group at the C4 position is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold.

Hydrolysis and Transesterification Reactions

Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation, often serving as the first step in the synthesis of amides and other derivatives. This reaction can be achieved under both acidic and basic conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis : Treatment with a strong acid in the presence of excess water shifts the equilibrium of the Fischer esterification towards the carboxylic acid and methanol (B129727). chemistrysteps.commasterorganicchemistry.com For the related ethyl-5-methylisoxazole-4-carboxylate, hydrolysis has been successfully carried out using 60% aqueous H₂SO₄. google.com This process is reversible. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process involving treatment with a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. chemistrysteps.comresearchgate.netgoogle.com The reaction proceeds via nucleophilic acyl substitution to form a carboxylate salt, which is then protonated during acidic work-up to yield the final 3-methylisoxazole-4-carboxylic acid. chemistrysteps.comgoogle.com The irreversibility stems from the deprotonation of the carboxylic acid intermediate by the base, forming a resonance-stabilized carboxylate that is unreactive towards the alcohol byproduct. chemistrysteps.com

Transesterification involves the exchange of the methyl group of the ester with a different alkyl group from an alcohol. wikipedia.org This reaction is also typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com The mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile instead of water. To drive the equilibrium toward the desired product, the incoming alcohol is often used in large excess or as the solvent. wikipedia.orgmasterorganicchemistry.com This method is useful for synthesizing a variety of esters from a common methyl ester precursor. organic-chemistry.org

ReactionReagents/ConditionsProductMechanism TypeRef
Acidic Hydrolysis H₂SO₄ (aq), Heat3-Methylisoxazole-4-carboxylic acidReversible Acyl Substitution google.com
Basic Hydrolysis KOH or NaOH (aq/EtOH), Heat3-Methylisoxazole-4-carboxylic acidIrreversible Acyl Substitution (Saponification) researchgate.netgoogle.com
Acidic Transesterification R'-OH, H⁺ (cat.), HeatAlkyl 3-methylisoxazole-4-carboxylateReversible Acyl Substitution masterorganicchemistry.com
Basic Transesterification R'-OH, NaOR' or other base, HeatAlkyl 3-methylisoxazole-4-carboxylateReversible Acyl Substitution wikipedia.orgmasterorganicchemistry.com

Reductions and Amidation Reactions

Reduction of the ester functionality provides access to the corresponding primary alcohol, (3-methylisoxazol-4-yl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄, LAH) is the reagent of choice for this conversion. byjus.comleah4sci.com The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of the methoxide (B1231860) and a second hydride attack on the intermediate aldehyde, which is rapidly reduced to the alcohol. youtube.comyoutube.com

Amidation is the conversion of the ester to an amide. While direct reaction of an ester with an amine is possible, it is often slow. A more common and efficient method involves a two-step process:

Hydrolysis of the methyl ester to 3-methylisoxazole-4-carboxylic acid, as described previously. google.com

Coupling of the resulting carboxylic acid with a primary or secondary amine. This step requires activation of the carboxylic acid, which can be achieved by converting it to a more reactive species like an acyl chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or mediating agents like TiCl₄. google.comorganic-chemistry.orgnih.gov

ReactionReagents/ConditionsProductCommentsRef
Reduction 1. LiAlH₄, Anhydrous Ether or THF2. H₂O or H₃O⁺ work-up(3-Methylisoxazol-4-yl)methanolStrong reducing agent required. masterorganicchemistry.combyjus.com
Amidation (Two-step) 1. NaOH or H₂SO₄ (Hydrolysis)2. SOCl₂ or Coupling Agent (e.g., HBTU), then R₂NHN,N-Disubstituted-3-methylisoxazole-4-carboxamideA versatile and high-yielding method. google.comorganic-chemistry.org

Functionalization Strategies for Generating Complex this compound Derivatives

This compound is a valuable starting material for the synthesis of more complex molecules due to its multiple, orthogonally reactive sites. A strategic combination of reactions targeting the ester group and the isoxazole ring allows for the systematic construction of diverse chemical libraries.

A common synthetic strategy begins with the transformation of the robust ester functionality. Hydrolysis to the carboxylic acid, reduction to the alcohol, or conversion to an amide provides key intermediates with new reactive handles. nih.govnih.gov For example, the carboxylic acid obtained from hydrolysis can be coupled with various anilines using standard coupling agents like EDCI/HOBt to produce a range of N-aryl amide derivatives. nih.gov

With the ester group transformed, subsequent functionalization can be directed toward the isoxazole nucleus itself. The development of palladium-catalyzed C-H activation and cross-coupling reactions has been particularly impactful. researchgate.netmdpi.com These methods allow for the introduction of aryl, heteroaryl, or alkenyl substituents at the C4 and C5 positions of the isoxazole ring, which were previously difficult to access. researchgate.netresearchgate.net For example, a C4-bromo-isoxazole derivative can undergo a Suzuki cross-coupling reaction with an arylboronic acid to form a C4-aryl isoxazole. researchgate.net This approach has been instrumental in synthesizing pharmacologically active compounds. researchgate.net

Combining these strategies enables a modular approach to complex derivatives. A synthetic sequence might involve:

Ester Modification : Conversion of the methyl ester to an amide to install a desired side chain.

Ring Halogenation : Selective bromination or iodination at the C4 or C5 position.

Cross-Coupling : Suzuki, Stille, or Buchwald-Hartwig reaction to append a new aryl or heteroaryl group onto the isoxazole core. mdpi.comresearchgate.netscispace.com

This step-wise functionalization allows for precise control over the final molecular architecture, making this compound a versatile building block in discovery chemistry.

StepReaction TypeTarget SiteExample TransformationPurpose
1 Hydrolysis & AmidationC4-EsterEster → Carboxylic Acid → AmideIntroduce diverse amide substituents.
2 C-H Activation/ArylationC5-PositionC5-H → C5-ArylAdd molecular complexity directly on the ring.
3 HalogenationC5-PositionC5-H → C5-BrPrepare the ring for cross-coupling.
4 Suzuki Cross-CouplingC5-PositionC5-Br → C5-ArylIntroduce diverse aryl/heteroaryl groups.

Elucidation of Reaction Mechanisms Through Experimental and Theoretical Methods

The mechanistic pathways governing the reactivity and derivatization of this compound are understood through a combination of detailed experimental studies and advanced theoretical calculations. The isoxazole ring, while aromatic, contains a weak N-O bond that serves as a site for various transformations, including ring-opening, rearrangement, and cycloaddition reactions. researchgate.net Elucidating the precise mechanisms of these reactions is crucial for controlling reaction outcomes and designing novel synthetic strategies.

Experimental investigations into isoxazole reactivity often involve spectroscopic analysis, kinetic studies, and product characterization. For instance, photochemical reactions of isoxazoles have been studied extensively, revealing that UV irradiation can induce homolysis of the O–N bond. nih.gov This cleavage leads to a key acyl azirine intermediate, which can then rearrange to form other heterocyclic systems, most commonly oxazoles. nih.gov The specific outcomes of such photochemical rearrangements can be influenced by the substitution pattern on the isoxazole ring.

Theoretical and computational chemistry provides powerful tools to complement experimental findings. researchgate.net Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to map potential energy surfaces, calculate activation barriers, and predict the stability of intermediates and transition states. semanticscholar.orgresearchgate.net These computational studies have been instrumental in understanding reaction regioselectivity and exploring non-concerted mechanisms, such as those involving metallacycle intermediates in copper-catalyzed cycloadditions. semanticscholar.orgorganic-chemistry.org

One of the most studied mechanistic aspects of isoxazoles is the cleavage of the N-O bond, which can be initiated thermally, photochemically, or metabolically. nih.govresearchgate.netacs.org Time-resolved photoelectron spectroscopy combined with dynamic simulations has provided remarkable insight into the ultrafast nature of this process. For isoxazole itself, photoexcitation leads to O–N bond cleavage and ring-opening on a timescale of approximately 35 femtoseconds. acs.org This rapid decay is attributed to a barrier-free reaction path on both the ππ* and πσ* excited states. acs.org

In the context of metabolic pathways, studies on related isoxazole-containing compounds have shown that ring opening can be catalyzed by enzymes like cytochrome P450. researchgate.net Mechanistic proposals for such enzymatic reactions suggest that the enzyme acts as a Lewis acid, weakening the N-O bond and facilitating deprotonation at an adjacent carbon, leading to ring scission. researchgate.net

The table below summarizes key reaction types involving the isoxazole core and the methods used to investigate their mechanisms.

Reaction TypeMechanistic FeatureKey IntermediatesInvestigative Methods
Photochemical Rearrangement Homolytic N-O bond cleavage upon UV irradiation. nih.govAcyl azirine. nih.govUV-Vis Spectroscopy, Product Isolation, Computational Studies. nih.gov
Thermal Decomposition Ring cleavage and isomerization at high temperatures. acs.orgVinylnitrene. acs.orgShock-Tube Experiments, Matrix Isolation Spectroscopy, Quantum Chemical Calculations. acs.org
Catalytic Cycloaddition Formation of the isoxazole ring from precursors like alkynes and nitrile oxides. organic-chemistry.orgMetallacycle intermediates (in metal-catalyzed reactions). organic-chemistry.orgKinetic Studies, Spectroscopic Analysis, DFT Calculations. semanticscholar.orgorganic-chemistry.org
Metabolic Ring Opening Enzyme-catalyzed N-O bond scission. researchgate.netImine, Aldoxime. researchgate.netIn vitro metabolism studies, Isotope labeling, HPLC-MS product analysis. researchgate.net
Reductive Cleavage Ring opening under reducing conditions, often catalyzed by transition metals. nanobioletters.comβ-Enaminone, 1,3-dicarbonyl compounds. researchgate.netProduct Analysis (NMR, GC-MS), Reaction Monitoring.

Computational methods offer a deeper, molecular-level understanding of these processes. By modeling reaction coordinates, chemists can visualize the transformation from reactants to products and identify the energetic factors that control the reaction rate and selectivity.

Computational MethodInformation GainedExample Application
Density Functional Theory (DFT) Reaction pathways, transition state geometries, activation energies, thermodynamic properties. semanticscholar.orgresearchgate.netDetermining the regioselectivity of [3+2] cycloaddition reactions. semanticscholar.org
Time-Dependent DFT (TD-DFT) Electronic excited states, simulation of UV-Vis spectra.Predicting photochemical behavior and identifying relevant excited states in rearrangements.
Molecular Dynamics (MD) Simulating the time evolution of a molecular system.Studying the ultrafast ring-opening dynamics following photoexcitation. acs.org
Natural Bond Orbital (NBO) Analysis Analysis of charge distribution, orbital interactions, and intramolecular bonding. researchgate.netInvestigating intramolecular hydrogen bonding and charge transfer that stabilize specific conformations. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) Identifying electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.netRationalizing the reactivity of different positions on the isoxazole ring.

Through the synergy of these experimental and theoretical approaches, a detailed and dynamic picture of the chemical reactivity of the isoxazole ring system, and by extension this compound, can be constructed.

Advanced Spectroscopic and Structural Elucidation Techniques in Methyl 3 Methylisoxazole 4 Carboxylate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Methyl 3-methylisoxazole-4-carboxylate in solution. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of all atoms in the molecule can be achieved.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on data from closely related analogs such as 3-Methylisoxazole-4-carboxylic acid and other substituted isoxazoles. The isoxazole (B147169) ring's electronic environment, influenced by the nitrogen and oxygen heteroatoms, along with the electron-withdrawing carboxylate group and the methyl group, dictates the specific resonance frequencies of the associated protons and carbons.

The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the C3-methyl protons, a singlet for the ester methyl protons, and a singlet for the C5-proton on the isoxazole ring. The ¹³C NMR spectrum would correspondingly display signals for the two methyl carbons, the isoxazole ring carbons (C3, C4, and C5), and the carbonyl carbon of the ester group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.
Atom/GroupNucleusPredicted Chemical Shift (ppm)Expected Multiplicity
C5-H¹H~8.5 - 8.8Singlet (s)
-OCH₃ (Ester)¹H~3.9Singlet (s)
C3-CH₃ (Ring)¹H~2.6Singlet (s)
C=O (Ester)¹³C~162 - 164-
C3 (Ring)¹³C~160 - 162-
C5 (Ring)¹³C~150 - 152-
C4 (Ring)¹³C~110 - 112-
-OCH₃ (Ester)¹³C~52-
C3-CH₃ (Ring)¹³C~12 - 14-

For complex molecules, one-dimensional NMR can be insufficient. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for confirming structural assignments and probing spatial relationships.

HSQC experiments would correlate the proton signals directly to their attached carbon atoms, confirming, for example, the assignment of the C5-H proton to the C5 carbon of the isoxazole ring.

HMBC is particularly powerful as it reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, an HMBC spectrum would show correlations from the C3-methyl protons to both the C3 and C4 carbons of the ring. Similarly, the ester methyl protons would show a crucial correlation to the carbonyl carbon, and the C5-proton would correlate to C3 and C4, solidifying the connectivity map of the molecule. nih.govthermofisher.com These techniques are vital for distinguishing between isomers, which is a common challenge in the synthesis of substituted heterocycles. wisc.edu

NMR spectroscopy is not limited to final product characterization; it is also a powerful tool for real-time reaction monitoring. researchgate.net In the synthesis of isoxazoles, which often involves cyclocondensation reactions, in-situ NMR can track the consumption of reactants and the formation of intermediates and the final product. bldpharm.com By observing the appearance and disappearance of specific proton or carbon signals over time, researchers can gain valuable insights into reaction kinetics and mechanisms. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize the formation of regioisomeric byproducts. researchgate.net

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₇NO₃).

Loss of the methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

Loss of methanol (B129727) (CH₃OH): A rearrangement reaction could lead to the elimination of a neutral methanol molecule.

Ring Cleavage: The isoxazole ring, being a key structural feature, can undergo characteristic cleavage. A common pathway involves the breaking of the weak N-O bond, followed by further fragmentation. This can lead to the formation of nitrile-containing fragments.

Loss of CO or CO₂: Decarbonylation or decarboxylation from fragment ions is also a possible pathway.

Table 2: Plausible Mass Spectrometry Fragments for this compound.
m/zProposed Fragment IonPlausible Origin
141[C₆H₇NO₃]⁺•Molecular Ion (M⁺•)
110[C₅H₄NO₂]⁺[M - •OCH₃]⁺
96[C₅H₄N]⁺•[M - COOH]⁺• (after rearrangement)
82[C₄H₄NO]⁺Ring cleavage fragments
68[C₃H₂NO]⁺Further fragmentation of ring
41[CH₃CN]⁺•Acetonitrile (B52724) radical cation from ring cleavage

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique yields accurate bond lengths, bond angles, and intermolecular interactions.

A 2002 study by Lee et al. is cited as having determined the crystal structure of this compound, establishing it as a key reference for the molecule's solid-state conformation. nih.gov Although the specific data from this study is not widely disseminated, analysis of closely related structures, such as 5-Methylisoxazole-4-carboxylic acid, provides insight into the expected molecular geometry. nih.gov These studies show that the isoxazole ring is typically planar. The substituents, in this case the methyl and carboxylate groups, will have specific orientations relative to this plane. Analysis of crystal packing reveals intermolecular forces, such as hydrogen bonds or π-stacking, that govern the macroscopic properties of the material.

Table 3: Representative Crystallographic Parameters for a Related Isoxazole Derivative (5-Methylisoxazole-4-carboxylic acid). nih.gov
ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)7.2540 (15)
b (Å)6.4700 (13)
c (Å)12.273 (3)
Volume (ų)576.0 (2)
Z (Molecules per unit cell)4

Note: This data is for the analogous compound 5-Methylisoxazole-4-carboxylic acid and is presented to illustrate typical crystallographic data for this class of molecules.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for confirming the presence of key structural motifs.

For this compound, the key vibrational modes would be:

C=O Stretch: A strong, sharp absorption in the IR spectrum, typically around 1720-1740 cm⁻¹, characteristic of an α,β-unsaturated ester.

C=N and C=C Stretching: Vibrations associated with the isoxazole ring, expected in the 1600-1450 cm⁻¹ region.

C-O Stretching: Bands corresponding to the ester C-O bonds, typically found in the 1300-1100 cm⁻¹ range.

C-H Stretching: Absorptions for the methyl groups (aliphatic C-H) would appear just below 3000 cm⁻¹, while the aromatic-like C-H stretch of the isoxazole ring would be slightly above 3000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the isoxazole ring, which may be weak in the IR spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected IR Intensity
C-H Stretch (Ring)=C-H3100 - 3150Medium
C-H Stretch (Methyl)-CH₃2950 - 3000Medium
C=O StretchEster1720 - 1740Strong
C=N / C=C StretchIsoxazole Ring1450 - 1600Medium-Strong
C-O StretchEster1100 - 1300Strong
Ring Bending/DeformationIsoxazole RingBelow 1000Variable

Computational Chemistry and Theoretical Investigations of Methyl 3 Methylisoxazole 4 Carboxylate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are used to determine the spatial and energetic distribution of electrons, which in turn governs the molecule's stability, geometry, and chemical behavior. For isoxazole (B147169) derivatives, these calculations can elucidate the influence of different substituents on the aromatic ring's electronic character and reactivity.

Density Functional Theory (DFT) has become a primary computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are instrumental in mapping potential energy surfaces for chemical reactions, allowing for the detailed investigation of reaction pathways, intermediates, and transition states.

In the context of isoxazole chemistry, DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p), can be used to explore various transformations. researchgate.netbohrium.comresearchgate.net For instance, theoretical investigations into the 1,3-dipolar cycloaddition reactions, a common route for synthesizing the isoxazole ring, use DFT to predict the regioselectivity of the reaction. researchgate.net By calculating the activation energies for different possible pathways, researchers can determine the most likely product, which is crucial for synthetic planning.

For Methyl 3-methylisoxazole-4-carboxylate, DFT could be employed to study:

Hydrolysis of the ester group: Calculating the energy barriers for acid- and base-catalyzed hydrolysis to understand the compound's stability.

Electrophilic or nucleophilic substitution: Identifying the most reactive sites on the isoxazole ring and predicting the transition state energies for substitution reactions.

Thermal stability: Investigating potential decomposition pathways and their associated activation energies.

The table below illustrates typical data obtained from DFT calculations for a hypothetical reaction involving an isoxazole derivative.

Reaction StepCalculated ParameterEnergy (kcal/mol)Description
ReactantsRelative Energy0.0Energy of the starting materials.
Transition State 1Activation Energy (ΔG‡)+25.4Energy barrier for the first step of the reaction.
IntermediateRelative Energy+5.2A metastable species formed during the reaction.
Transition State 2Activation Energy (ΔG‡)+15.8Energy barrier for the second step of the reaction.
ProductsReaction Energy (ΔG)-10.7Overall energy change of the reaction.

This is an interactive data table. You can sort and filter the data.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity.

The HOMO represents the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack.

The LUMO represents the orbital to which an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack.

The HOMO-LUMO energy gap (Eg) is a measure of the molecule's chemical stability and electronic excitability. researchgate.net A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable. researchgate.net

For isoxazole derivatives, Frontier Orbital Analysis helps to predict how the molecule will interact with other reagents. bohrium.com The locations of the HOMO and LUMO densities on the isoxazole ring and its substituents in this compound would pinpoint the sites for electrophilic and nucleophilic reactions, respectively. These calculations are also fundamental for predicting spectroscopic properties, such as UV-Visible absorption spectra. researchgate.netmaterialsciencejournal.org

The following table presents hypothetical frontier orbital energies for a series of substituted isoxazoles, calculated using DFT.

Isoxazole DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (Eg in eV)
3-methylisoxazole (B1582632)-6.85-0.955.90
3-methylisoxazole-4-carboxylate-7.20-1.505.70
5-amino-3-methylisoxazole (B44965)-6.50-0.805.70
3,5-diphenylisoxazole-6.20-2.104.10

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For a flexible molecule like this compound, which has a rotatable methyl ester group, MD simulations are invaluable for:

Exploring the Conformational Landscape: Identifying the most stable conformations (low-energy states) of the molecule and the energy barriers between them. This is crucial for understanding its three-dimensional structure and how it might fit into a receptor site.

Analyzing Intermolecular Interactions: Simulating the molecule in a solvent (e.g., water or an organic solvent) to study solvation effects and the formation of non-covalent interactions like hydrogen bonds.

Investigating Complex Formation: MD simulations are widely used to assess the stability of a ligand bound to a biological target, such as a protein. nih.govajchem-a.com By simulating the complex, researchers can analyze the specific interactions that stabilize the binding and calculate binding free energies.

An MD simulation of this compound in an aqueous solution could reveal the preferred orientation of the ester group relative to the isoxazole ring and characterize the hydrogen bonding patterns with surrounding water molecules.

Theoretical Structure-Property Relationship Modeling for Isoxazole Derivatives

Theoretical structure-property relationship modeling, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR), aims to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties.

These models rely on molecular descriptors, which are numerical values derived from the theoretical representation of a molecule. These descriptors can be calculated using quantum chemistry and other computational methods and fall into several categories:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, Mulliken atomic charges, molecular electrostatic potential. materialsciencejournal.org

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Geometrical Descriptors: Molecular surface area, volume, and shape indices.

For a series of isoxazole derivatives, a QSAR model could be developed to predict a specific biological activity, such as antibacterial or anticancer efficacy. nih.govmdpi.com By calculating a set of descriptors for each compound and correlating them with experimentally measured activity, a predictive model can be generated. Such models are powerful tools in drug discovery, allowing for the virtual screening of large libraries of compounds and the rational design of new derivatives with enhanced properties. researchgate.net For example, a QSAR study might reveal that a lower LUMO energy and a specific charge distribution on the isoxazole ring are correlated with higher antibacterial activity.

Applications of Methyl 3 Methylisoxazole 4 Carboxylate in Organic Synthesis and Materials Science

Methyl 3-methylisoxazole-4-carboxylate as a Key Building Block in Complex Molecule Synthesis

The isoxazole-4-carboxylate framework is a well-established synthon in organic chemistry, prized for its role in constructing more elaborate molecular architectures. Alkyl 3,5-disubstituted-isoxazole-4-carboxylates, including the methyl ester, are recognized as crucial intermediates in the preparation of synthetic penicillins. For instance, related structures are employed in the synthesis of notable antibiotics such as oxacillin, cloxacillin, and dicloxacillin, underscoring the scaffold's importance in medicinal chemistry.

The versatility of the isoxazole (B147169) core is further demonstrated by the use of derivatives like 5-amino-3-methyl-isoxazole-4-carboxylic acid as unnatural amino acids in solid-phase peptide synthesis. This application highlights the ability to incorporate the isoxazole moiety into complex biomolecules, potentially imparting unique structural and functional properties.

Precursor for Other Heterocyclic Scaffolds and Ring Systems

One of the most significant applications of isoxazoles in organic synthesis is their use as precursors for other heterocyclic systems. The inherent reactivity of the isoxazole ring, particularly the weak N-O bond, allows for facile ring-opening and rearrangement reactions to generate new scaffolds that might be challenging to synthesize directly.

A notable example is the molybdenum-mediated ring expansion of isoxazole derivatives to produce substituted 4-oxo-1,4-dihydropyridine-3-carboxylates (pyridones). In this transformation, a starting material like a methyl 2-(isoxazol-5-yl)-3-oxopropanoate undergoes reductive ring opening when treated with molybdenum hexacarbonyl. This process generates an enamine intermediate which subsequently cyclizes to form the more stable six-membered pyridone ring. This strategy provides an efficient pathway to a class of compounds present in numerous natural products and pharmaceuticals.

Table 1: Molybdenum-Mediated Synthesis of Pyridones from Isoxazole Precursors This interactive table outlines the transformation of isoxazole precursors into pyridone derivatives, showcasing the versatility of this synthetic strategy.

Isoxazole Precursor (Example)ReagentsResulting HeterocycleYield (%)
Methyl 2-(3-methylisoxazol-5-yl)-3-oxobutanoateMo(CO)₆, H₂O, MeCN, 70°CMethyl 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate74%
Methyl 2-(3-phenylisoxazol-5-yl)-3-oxo-3-phenylpropanoateMo(CO)₆, H₂O, MeCN, 70°CMethyl 4-oxo-2,6-diphenyl-1,4-dihydropyridine-3-carboxylate85%
Methyl 3-(4-fluorophenyl)-3-oxo-2-(3-phenylisoxazol-5-yl)propanoateMo(CO)₆, H₂O, MeCN, 70°CMethyl 6-(4-fluorophenyl)-4-oxo-2-phenyl-1,4-dihydropyridine-3-carboxylate82%

Role in Multicomponent Reactions for Chemical Library Generation

Multicomponent reactions (MCRs) are powerful tools for rapidly generating libraries of complex molecules from simple starting materials in a single step. The 3-methylisoxazole (B1582632) core is a valuable participant in such reactions. Although direct examples involving this compound are not extensively documented, closely related derivatives demonstrate the principle effectively.

For instance, 5-amino-3-methylisoxazole (B44965) can participate in a three-component reaction with salicylaldehyde (B1680747) and N-aryl-3-oxobutanamides. mdpi.com Depending on the reaction conditions, this MCR can be directed to selectively produce complex heterocyclic systems like 4-(isoxazol-5-ylamino)chroman-3-carboxamides or isoxazolo[5,4-b]pyrimidine-5-carboxamides. mdpi.com The ability to switch between different product scaffolds by simply altering catalysts or energy input (e.g., ultrasonication) makes this approach highly valuable for generating chemical diversity. mdpi.com

Furthermore, the isoxazole ring itself can be constructed through MCRs, such as the reaction between an aldehyde, methyl acetoacetate, and hydroxylamine (B1172632) hydrochloride, which can be promoted by green catalysts like natural fruit juices. These methods provide efficient and environmentally friendly routes to substituted isoxazoles that can then be used to build chemical libraries.

Integration into Advanced Materials and Polymer Chemistry

The applications of isoxazole derivatives extend beyond organic synthesis into the realm of materials science. The conjugated π-electron system and the potential for intermolecular interactions make these compounds attractive candidates for the development of functional organic materials, including polymers and semiconductors.

Supramolecular Assemblies and Self-Assembling Systems

The precise arrangement of molecules into ordered, non-covalent structures is fundamental to creating advanced materials. The functional groups attached to the isoxazole ring can direct the formation of predictable supramolecular assemblies through interactions like hydrogen bonding.

Crystal structure analyses of related isoxazole derivatives reveal a strong tendency for self-assembly. For example, Methyl 4-amino-3-methoxyisoxazole-5-carboxylate molecules link together via N—H⋯O hydrogen bonds to form one-dimensional chains in the solid state. nih.govnih.gov Similarly, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid forms distinct inversion dimers through pairs of O—H⋯O hydrogen bonds, creating stable R₂²(8) loops. These examples demonstrate how the carboxylate and other substituents on the isoxazole ring act as reliable handles for engineering specific, extended solid-state architectures. The planarity of the isoxazole ring system further aids in efficient molecular packing. nih.gov

Optoelectronic and Semiconductor Material Research

There is significant research interest in isoxazole derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. The electronic properties of the isoxazole ring can be tuned by altering its substituents, making it a versatile component in the design of novel organic semiconductors.

Theoretical studies using density functional theory (DFT) have investigated isoxazole derivatives for their charge transport and optoelectronic properties. d-nb.info Some derivatives have been identified as promising hole-transport materials, a crucial component in many electronic devices. d-nb.info These studies also suggest that certain isoxazoles possess large first hyperpolarizability values, indicating potential for use in nonlinear optical (NLO) applications. d-nb.info While research has not focused specifically on this compound, the findings for the broader class of isoxazoles highlight the potential of this scaffold in the development of new electronic materials.

Applications in Analytical Chemistry and Sensor Development (e.g., chemosensing)

The development of chemical sensors that can selectively detect specific ions or molecules is a critical area of analytical chemistry. While direct use of this compound as a chemosensor is not widely reported, the isoxazole scaffold is a viable platform for designing such molecules.

Researchers have successfully created fluorescent chemosensors from isoxazole derivatives. For example, a pyrrole–isoxazole derivative has been shown to be a highly selective fluorescent sensor for the fluoride (B91410) anion. researchgate.net The sensing mechanism relies on the deprotonation of a pyrrole-NH group by the fluoride ion, which causes a measurable change in the molecule's fluorescence. researchgate.net In other work, isoxazole-containing calix mdpi.comarene structures have been synthesized and used as fluorescence sensors for detecting copper(II) ions.

Environmental and Green Chemistry Considerations in the Research of Methyl 3 Methylisoxazole 4 Carboxylate

Sustainable Solvent Selection and Process Optimization

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction, excluding process water. whiterose.ac.uk Green chemistry principles advocate for the use of safer, non-toxic, and environmentally friendly solvents. whiterose.ac.ukresearchgate.net In the synthesis of isoxazole (B147169) derivatives, a notable shift from conventional volatile organic compounds (VOCs) to more sustainable alternatives has been observed.

Sustainable Solvents: Water is a highly desirable green solvent due to its non-toxicity, availability, and safety. mdpi.comresearchgate.net Research has demonstrated the successful synthesis of various isoxazole derivatives in aqueous media, often leading to high yields, mild reaction conditions, and easier work-up procedures. mdpi.comnih.gov For instance, one-pot, three-component syntheses of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones have been effectively carried out in water, utilizing biodegradable catalysts like pyruvic acid. mdpi.com Other green solvent systems include glycerol (B35011), which can be used in conjunction with agro-waste-based catalysts, and in some cases, reactions can be performed under solvent-free conditions, further minimizing environmental impact. researchgate.netnih.gov

Process Optimization: To enhance reaction efficiency and reduce energy consumption, alternative energy sources to conventional heating are being explored. mdpi.com Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools in the green synthesis of isoxazoles. nih.govbohrium.com These techniques can significantly accelerate reaction kinetics, leading to shorter reaction times, improved yields, and reduced by-product formation. nih.govmdpi.com For example, ultrasound has been used to promote multi-component reactions for synthesizing isoxazole scaffolds, offering advantages like operational simplicity and energy efficiency. mdpi.com

Below is a comparative table of different solvent systems and conditions used in the synthesis of related isoxazole compounds.

Catalyst/MethodSolventTemperature (°C)TimeYield (%)Reference
MesoliteEthanol401 h89 nih.gov
DOWEX 1-x8OHWaterRoom Temp.6 h95 nih.gov
Citric AcidWaterRoom Temp.8 h90 nih.gov
Potassium PhthalimideWaterRoom Temp.1.5 h96 nih.gov
WEOFPA/GlycerolSolvent-free6030 min96 nih.gov
Ultrasound/Pyruvic AcidWater--73-92 mdpi.com

Atom Economy and Reaction Efficiency in Scale-Up Research

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com

In the context of Methyl 3-methylisoxazole-4-carboxylate and its analogues, multi-component reactions (MCRs) are particularly noteworthy for their high atom economy. nih.gov MCRs involve combining three or more starting materials in a single step to form a product that contains significant portions of all reactants. nih.gov This approach is highly efficient and minimizes the formation of non-desired products. jocpr.com For example, the one-pot synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones from an aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride is an atom-economical route. nih.gov

Reaction efficiency, often measured by chemical yield and reaction time, is crucial for the scalability of a synthetic process. Green methodologies, such as those employing microwave or ultrasonic irradiation, not only align with sustainability goals but also often demonstrate superior efficiency compared to traditional methods. nih.govmdpi.com An electrochemically promoted protocol for synthesizing 4-organoselenyl isoxazoles highlighted features of high selectivity and atom economy compared to existing methods. rsc.org The development of efficient catalytic systems, including the use of reusable heterogeneous catalysts like nano-titania, further enhances reaction efficiency and sustainability in large-scale production. ias.ac.in

Waste Minimization and By-product Valorization

Waste minimization in chemical synthesis is intrinsically linked to sustainable solvent selection and high atom economy. The ideal green synthesis aims for zero waste, a goal approached by optimizing reactions to prevent the formation of by-products.

Strategies for waste minimization in the synthesis of this compound and related compounds include:

Using Catalytic Reagents: Employing catalysts in small amounts is preferable to using stoichiometric reagents, which are consumed in the reaction and contribute to the waste stream. rsc.org The development of reusable catalysts, such as certain nano-materials or recyclable acids, is a key area of research. mdpi.comnih.gov

Solvent-Free Reactions: Conducting reactions without a solvent eliminates waste associated with solvent purchase, purification, and disposal. ias.ac.in

Aqueous Media Synthesis: Using water as a solvent simplifies work-up procedures and avoids the use of hazardous organic solvents, thereby reducing toxic waste. mdpi.comresearchgate.net

While the primary goal is to prevent waste, the management of unavoidable by-products is also a consideration. In the synthesis of isoxazole derivatives, the formation of isomeric impurities can be a challenge. For instance, in the synthesis of a related compound, 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, the formation of the isomeric by-product ethyl-3-methylisoxazole-4-carboxylate was identified as an issue. google.com Process optimization, such as careful control of reaction temperature and the choice of reagents, can significantly reduce the generation of such impurities. google.com

Information on the valorization (the process of converting waste or by-products into more useful products) of specific by-products from this compound synthesis is not extensively documented in the available literature. The current research emphasis remains strongly on the prevention of waste through the design of highly selective and efficient synthetic routes, aligning with the core tenets of green chemistry. mdpi.com

Future Perspectives and Emerging Research Directions for Methyl 3 Methylisoxazole 4 Carboxylate

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed and synthesized. researchgate.net For Methyl 3-methylisoxazole-4-carboxylate, AI and machine learning (ML) offer powerful tools to overcome traditional, often intuition-based, experimental limitations.

ML algorithms, particularly random forests and neural networks, are being trained on vast datasets of chemical reactions to predict the outcomes of complex transformations with high accuracy. researchgate.netnih.gov This predictive power can be harnessed to optimize the synthesis of the isoxazole (B147169) core. For instance, an ML model could analyze a matrix of reactants, catalysts, solvents, and temperature conditions to forecast the yield and regioselectivity of the cycloaddition reaction that forms the isoxazole ring. nih.gov In one study, a random forest model successfully predicted the yields of C-N coupling reactions where isoxazole derivatives were used as additives, demonstrating the capability of AI to understand the subtle effects of molecular structure on reactivity. nih.gov

Beyond optimizing existing routes, AI is enabling the creation of autonomous discovery systems. mdpi.com These systems integrate robotics for automated experimentation with ML algorithms for intelligent decision-making. mdpi.com Such a platform could autonomously explore the high-dimensional parameter space for the synthesis of this compound, identifying novel reaction conditions or even entirely new synthetic pathways that a human chemist might not consider. researchgate.netmdpi.com By generating hypotheses, testing them experimentally, and learning from the feedback, these autonomous systems can dramatically accelerate the discovery of more efficient, cost-effective, and sustainable synthetic methods. mdpi.com The design of new derivatives with specific desired properties, a core aspect of drug discovery and materials science, also stands to benefit significantly from these in silico approaches. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of the isoxazole ring, the core of this compound, has traditionally relied on 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov Future research is heavily focused on developing novel catalytic systems that offer superior control over reaction outcomes, particularly selectivity and efficiency, while adhering to the principles of green chemistry.

Transition metal catalysis, using elements like copper and palladium, has been a cornerstone for improving the efficiency of isoxazole synthesis. rsc.org However, concerns about cost, toxicity, and waste have spurred the development of metal-free synthetic routes. nih.gov These approaches often utilize organocatalysts or leverage alternative energy sources like ultrasound to promote reactions under milder conditions. nih.govmdpi.com For example, ultrasound-assisted, one-pot, three-component synthesis of isoxazole derivatives has been reported to produce high yields in shorter reaction times using eco-friendly solvents like water. mdpi.comnih.gov

Another promising frontier is the use of hypervalent iodine compounds as environmentally benign reagents. mdpi.com These catalysts can facilitate intramolecular oxidative cycloadditions to form fused isoxazole systems with high efficiency. mdpi.com The development of such catalytic systems, which are low-toxicity and operate under mild conditions, represents a significant step towards more sustainable chemical manufacturing. mdpi.com The table below summarizes various emerging catalytic strategies applicable to isoxazole synthesis.

Catalytic System/MethodKey AdvantagesExample Catalyst/ReagentRelevant Findings
Transition Metal CatalysisHigh efficiency, control over cycloaddition. rsc.orgCopper (Cu), Palladium (Pd)Facilitates a wide array of isoxazole derivatives with enhanced bioactivity and selectivity. rsc.orgrsc.org
Metal-Free SynthesisAvoids toxic and expensive metals, eco-friendly. nih.gov1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), PyridinePromotes 1,3-dipolar additions and multicomponent reactions effectively without metal catalysts. mdpi.comnih.gov
Hypervalent Iodine CatalysisLow toxicity, environmentally benign, efficient for oxidative cycloadditions. mdpi.comIn situ generated hydroxy(aryl)iodonium speciesEnables reliable synthesis of diverse fused isoxazoles in high yields (up to 91%). mdpi.com
Ultrasound-Assisted SynthesisAccelerated reaction rates, improved yields, reduced energy consumption, green approach. mdpi.comPyruvic acid in aqueous mediumAllows for one-pot, multicomponent synthesis of isoxazole derivatives with high efficiency. mdpi.com
Green Solvent SystemsSustainable, avoids hazardous organic solvents, can improve reaction efficiency. nih.govWater, Glycerol (B35011)Enables eco-friendly and inexpensive synthesis of isoxazole derivatives in high yields (86-92%). nih.gov

Discovery of New Chemical Transformations and Unconventional Applications

While this compound is a valuable synthetic intermediate, its full potential lies in the discovery of novel chemical transformations that can convert it into more complex and functional molecules. The inherent reactivity of the isoxazole ring and its ester functional group provides a rich playground for chemical exploration.

One emerging area is the use of isoxazoles as precursors for other heterocyclic systems through ring-transformation reactions. Research has demonstrated that isoxazole derivatives can undergo molybdenum-mediated ring expansion to yield 4-oxo-1,4-dihydropyridine-3-carboxylates, a class of compounds with significant biological relevance. beilstein-journals.org This transformation opens a pathway from the readily accessible isoxazole core to more complex pyridone structures. beilstein-journals.org Furthermore, the isoxazole ring can be cleaved under specific conditions to unmask other functional groups, providing a strategic tool in multi-step synthesis. researchgate.net

An unconventional and highly innovative application involves repurposing isoxazole carboxylic acids as building blocks in peptide chemistry. A study on the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid demonstrated its successful incorporation into peptide chains as an unnatural β-amino acid. nih.gov This creates α/β-mixed peptide hybrids, or peptidomimetics, which can possess unique structural properties and enhanced biological stability compared to natural peptides. nih.gov Applying this concept to derivatives of this compound could lead to novel classes of bioactive molecules for drug discovery. The ester group can also be readily converted into other functionalities, such as amides, by reacting the corresponding carboxylic acid with various amines, further expanding the molecular diversity that can be generated from this starting material. nih.gov

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